N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound with a fascinating structure. Let’s break it down:
Indole Derivative: The compound contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs.
Functional Groups: It features an indole ring, a benzotriazinone ring, and an amide group.
Biological Relevance: This compound has attracted attention due to its potential therapeutic applications.
Preparation Methods
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present.
Substitution Reactions: Substitution reactions at various positions (e.g., chlorination, alkylation) are possible.
Chlorination: Nucleophilic substitution using chlorine sources (e.g., N-chlorosuccinimide, Cl2).
Alkylation: Alkyl halides (e.g., alkyl bromides, alkyl chlorides) in the presence of a base (e.g., potassium carbonate).
Major Products:: The specific products formed depend on the reaction conditions and the substituents involved.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent or for treating other disorders.
Biological Studies: Investigating its effects on cellular processes and pathways.
Drug Development: Screening for novel drug candidates based on its structure.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C21H20ClN5O2 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C21H20ClN5O2/c22-16-8-7-15-9-12-26(19(15)14-16)13-10-23-20(28)6-3-11-27-21(29)17-4-1-2-5-18(17)24-25-27/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,28) |
InChI Key |
BVUQDGRJYMVOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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